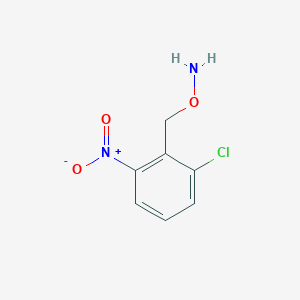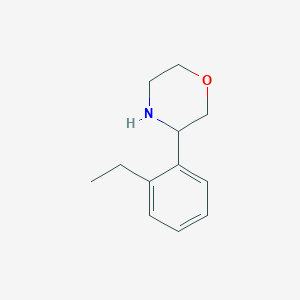
3-(2-Ethylphenyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Ethylphenyl)morpholine is a chemical compound with the molecular formula C12H17NO. It is a derivative of morpholine, where the morpholine ring is substituted with a 2-ethylphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylphenyl)morpholine typically involves the reaction of 2-ethylphenylamine with epichlorohydrin, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
化学反应分析
Types of Reactions
3-(2-Ethylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3-(2-Ethylphenyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes
作用机制
The mechanism of action of 3-(2-Ethylphenyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
Morpholine: The parent compound, widely used in organic synthesis and as a corrosion inhibitor.
2-Phenylmorpholine: Similar structure but lacks the ethyl group, used in pharmaceuticals and as a chemical intermediate.
3-(2-Methylphenyl)morpholine: Similar structure with a methyl group instead of an ethyl group, used in similar applications
Uniqueness
3-(2-Ethylphenyl)morpholine is unique due to the presence of the 2-ethylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug development and other applications .
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
3-(2-ethylphenyl)morpholine |
InChI |
InChI=1S/C12H17NO/c1-2-10-5-3-4-6-11(10)12-9-14-8-7-13-12/h3-6,12-13H,2,7-9H2,1H3 |
InChI 键 |
YORKSJPPHUQDPK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1C2COCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one](/img/structure/B13603244.png)
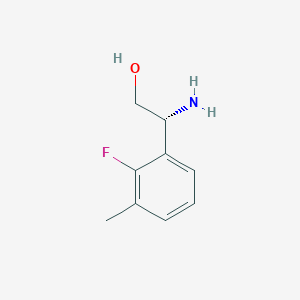
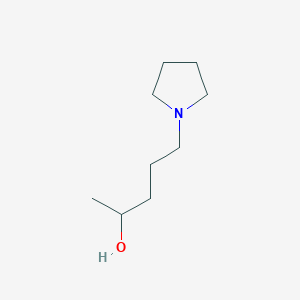

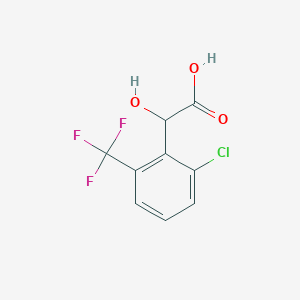

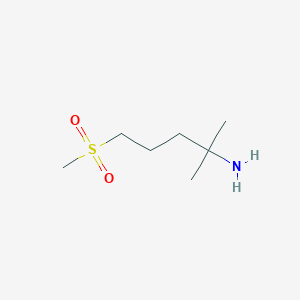
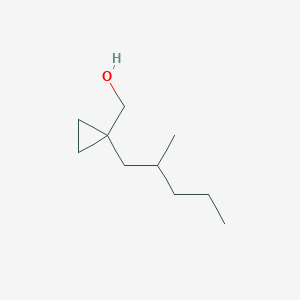
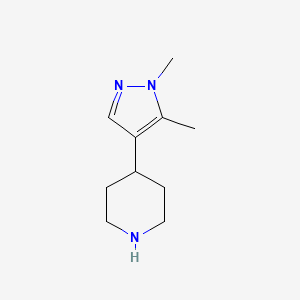
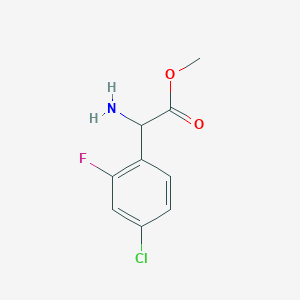
![{[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine](/img/structure/B13603306.png)

